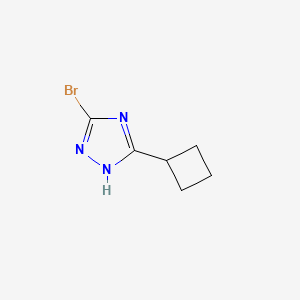

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUQNTOHSIUTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672504 | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-81-0 | |

| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole

Advanced Synthetic Architectures & Pharmacophore Utility

Executive Summary

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by the simultaneous presence of a reactive electrophilic handle (C5-Bromine), a nucleophilic motif (triazole NH), and a lipophilic, metabolically stable spacer (C3-Cyclobutyl), this compound serves as a versatile "linchpin" intermediate.

This guide provides a rigorous analysis of its chemical properties, a validated synthetic protocol derived from industrial best practices, and a strategic map of its reactivity profile for medicinal chemists.

Physicochemical Profile & Structural Dynamics

2.1 Tautomerism and Regiochemistry

Like most 1,2,4-triazoles, the compound exists in a tautomeric equilibrium.[1] While often drawn as the 1H-tautomer, in solution, the proton shuttles between N1, N2, and N4. However, the 1H-form is generally the thermodynamically dominant species in the solid state and in non-polar solvents.

-

Acidity (pKa): The triazole NH is weakly acidic (estimated pKa ~10.0–10.2). This allows for deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃), facilitating N-alkylation.

-

The Cyclobutyl Effect: Unlike linear alkyl chains, the cyclobutyl group introduces a defined "pucker" angle (~25–35°), increasing the fraction of sp³ character and metabolic stability (reducing susceptibility to CYP450 oxidation compared to straight-chain analogs).

2.2 Key Properties Table

| Property | Value / Description |

| CAS Number | 1199215-81-0 |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water. |

| LogP (Calc) | ~2.1 (Moderate lipophilicity ideal for CNS penetration) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Validated Synthetic Protocol

Direct bromination of the triazole ring is difficult due to electron deficiency. The most authoritative and scalable route utilizes the Sandmeyer-type transformation of the corresponding aminotriazole.

3.1 Retrosynthetic Analysis

The target is disconnected into 3-cyclobutyl-1H-1,2,4-triazol-5-amine , which is traced back to cyclobutanecarbohydrazide .

3.2 Step-by-Step Methodology

Step A: Synthesis of Cyclobutanecarbohydrazide

-

Reagents: Methyl cyclobutanecarboxylate (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Solvent).

-

Protocol: Reflux the ester with hydrazine hydrate in ethanol for 4-6 hours.

-

Workup: Concentrate in vacuo. The hydrazide often precipitates upon cooling/trituration with ether.

Step B: Cyclization to 3-Cyclobutyl-1H-1,2,4-triazol-5-amine

-

Reagents: Cyclobutanecarbohydrazide (1.0 eq), S-Methylisothiourea sulfate (0.5 eq), NaOH (1.0 eq), Water.

-

Protocol:

-

Dissolve S-methylisothiourea sulfate in water. Add NaOH to liberate the free base.

-

Add the hydrazide and reflux slowly (90-100°C) for 12-18 hours. Evolution of methanethiol (MeSH) gas confirms the reaction (requires scrubber).

-

-

Purification: Cool to precipitate the aminotriazole. Recrystallize from Ethanol/Water.

Step C: Sandmeyer Bromination (The Critical Step)

-

Reagents: 3-Cyclobutyl-1H-1,2,4-triazol-5-amine (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Hydrobromic acid (48% aq, excess).

-

Protocol:

-

Suspend the amine in 48% HBr at 0°C.

-

Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. The diazonium intermediate is formed in situ.

-

Caution: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the displacement of N₂ by Bromide.

-

-

Workup: Neutralize with NaHCO₃ (carefully). Extract with EtOAc.

-

Yield: Typically 60-75% over this step.

Reactivity & Derivatization Map

The 5-bromo-3-cyclobutyl-1,2,4-triazole scaffold offers two orthogonal vectors for diversification:

-

Vector A (Electrophilic C5): The C-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the triazole ring.

-

Vector B (Nucleophilic N1/N2): The NH group allows for alkylation or arylation. Note that alkylation often yields a mixture of N1 and N2 isomers, with N1 usually favored by steric factors, though this is substrate-dependent.

Visualization: Chemical Logic Flow

Figure 1: Synthetic pathway and orthogonal reactivity vectors for the 5-bromo-3-cyclobutyl-1,2,4-triazole scaffold.

Applications in Medicinal Chemistry

5.1 Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amide bonds (-CONH-). It mimics the planar geometry and H-bond acceptor/donor capabilities of the amide but offers significantly improved hydrolytic stability and membrane permeability.

5.2 The "Cyclobutyl Advantage"

In drug design, replacing a linear alkyl group (propyl/butyl) with a cyclobutyl ring often results in:

-

Conformational Restriction: Reduces the entropy penalty upon binding to a protein pocket.

-

Metabolic Blocking: The cyclobutyl ring is less prone to oxidative metabolism than flexible alkyl chains, potentially extending the half-life (

) of the clinical candidate. -

Lipophilicity Modulation: It increases lipophilicity (LogP) moderately without the excessive bulk of a cyclohexyl or phenyl group.

Safety & Handling

-

Hazard Classification: GHS Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Handling: Use standard PPE (gloves, goggles, lab coat). The synthesis involves the evolution of toxic gases (MeSH) and the use of corrosive acids (HBr); perform all steps in a well-ventilated fume hood.

References

-

Synthetic Methodology (Triazoles): Behalo, M. S., et al.[3] "Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents." European Journal of Chemistry, vol. 4, no. 1, 2013, pp. 92-97.

-

Medicinal Utility: Al-Masoudi, N. A., et al.[4] "1,2,4-Triazoles: Synthetic and Medicinal Perspectives."[1][4][5][6][7] ResearchGate Review, 2020.[4]

-

Compound Data: PubChem CID 84036935 (5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole analog).

- Cyclobutyl Pharmacophore:Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. (Contextual reference for small rings in med chem).

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole | C7H10BrN3 | CID 84036935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mdpi.com [mdpi.com]

Molecular Architecture & Synthetic Utility of 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole

Executive Summary

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1199215-81-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It bridges the structural gap between rigid aliphatic bulk (cyclobutyl) and versatile heteroaromatic functionality (bromo-triazole).

This guide dissects the compound’s molecular architecture, detailing its tautomeric behavior, physicochemical profile, and a field-proven synthetic pathway. It is designed for researchers requiring a robust protocol for integrating this motif into broader drug discovery campaigns, particularly as a bioisostere for amide bonds or as a precursor for palladium-catalyzed cross-coupling.

Molecular Architecture & Tautomerism

Structural Analysis

The compound features a 1,2,4-triazole core substituted at the C3 position with a cyclobutyl ring and at the C5 position with a bromine atom.

-

Cyclobutyl Motif: Unlike planar phenyl rings or freely rotating alkyl chains, the cyclobutyl group exists in a "puckered" conformation (butterfly angle ~25°). This provides a unique 3D spatial occupancy that can improve metabolic stability by blocking oxidative sites while maintaining lipophilicity.

-

Bromine Substituent: The C5-bromine serves a dual purpose: it modulates the pKa of the triazole ring (making the N-H more acidic) and acts as a versatile handle for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Tautomeric Equilibrium

1,2,4-Triazoles exist in a tautomeric equilibrium between the 1H, 2H, and 4H forms. For 3,5-disubstituted triazoles, the equilibrium is governed by the electronic nature of the substituents. The electron-withdrawing bromine atom at C5 and the electron-donating cyclobutyl group at C3 generally stabilize the 1H-tautomer (or 2H, which is degenerate in symmetrical cases, but distinct here) over the 4H-form in solution.

Key Insight: In polar aprotic solvents (DMSO, DMF) used for nucleophilic substitutions, the anion formed by deprotonation is delocalized, reacting primarily at N1 or N2 depending on the electrophile's hardness/softness and steric hindrance.

Figure 1: Tautomeric equilibrium of 5-bromo-3-cyclobutyl-1,2,4-triazole. The 1H form is energetically favored due to the stabilization of the lone pair adjacent to the electron-withdrawing bromine.

Physicochemical Profile

The following data summarizes the core properties relevant to handling and assay development.

| Property | Value / Description | Relevance |

| Molecular Formula | C₆H₈BrN₃ | Core stoichiometry |

| Molecular Weight | 202.05 g/mol | Fragment-based drug design (FBDD) |

| Calculated LogP | ~2.1 | Moderate lipophilicity; good membrane permeability |

| pKa (Acidic) | ~8.5 - 9.0 | More acidic than unsubstituted triazole (pKa 10.3) due to Br |

| H-Bond Donors | 1 (NH) | Critical for receptor binding |

| H-Bond Acceptors | 2 (N) | Interaction with kinase hinge regions |

| Appearance | White to off-white solid | Visual purity check |

Synthetic Protocol: The Modified Sandmeyer Route

While direct bromination of triazoles is possible, the most reliable, scalable method for generating 5-bromo-3-substituted-1,2,4-triazoles is via the corresponding 5-amino intermediate, followed by a Sandmeyer-type reaction. This approach avoids the use of hazardous organolithium reagents (n-BuLi) required for direct C-H activation, making it suitable for standard laboratory setups.

Reaction Scheme

Figure 2: Step-wise synthesis of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole via the amino-triazole intermediate.

Detailed Methodology

Step 1: Synthesis of Cyclobutanecarbohydrazide

-

Esterification: Reflux cyclobutanecarboxylic acid (1.0 eq) in methanol with catalytic sulfuric acid or thionyl chloride to form the methyl ester.

-

Hydrazinolysis: Treat the methyl ester with hydrazine hydrate (2.0 eq) in ethanol at reflux for 4–6 hours.

-

Workup: Concentrate in vacuo. The hydrazide typically precipitates upon cooling or addition of ether.

Step 2: Cyclization to 3-Cyclobutyl-5-amino-1,2,4-triazole

-

Dissolve cyclobutanecarbohydrazide (1.0 eq) in a mixture of water/dioxane (1:1).

-

Add sodium bicarbonate (1.1 eq) followed by cyanogen bromide (BrCN) (1.1 eq) portion-wise at 0°C. Warning: BrCN is highly toxic; use a fume hood and bleach quench.

-

Stir at room temperature for 12–16 hours.

-

Workup: Neutralize if necessary, evaporate solvent, and recrystallize from ethanol/water to obtain the 5-amino-triazole.

Step 3: Sandmeyer Bromination (The Critical Step)

This step converts the amino group to a bromine atom.

-

Diazotization: Suspend the 3-cyclobutyl-5-amino-1,2,4-triazole (1.0 eq) in 48% aqueous HBr (10–15 mL/g). Cool to -5°C to 0°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5°C. The solution will turn yellow/orange as the diazonium salt forms.

-

Substitution: Carefully add copper(I) bromide (CuBr, 0.5 eq) or simply allow the diazonium species to decompose in the presence of excess bromide ions by warming the mixture to room temperature (and potentially refluxing for 30 mins to drive completion).

-

Quench & Isolation: Dilute with water, extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure 5-bromo-derivative.

Strategic Applications in Drug Discovery

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly reactive toward oxidative addition by Pd(0).

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the rapid construction of biaryl systems.

-

Buchwald-Hartwig: Reaction with amines generates 5-amino-derivatives with complex N-substituents, inaccessible via the direct BrCN route.

N-Alkylation Selectivity

When alkylating the triazole ring (e.g., to attach a linker), the 1H, 2H, and 4H tautomers present different nucleophilic sites.

-

Base Choice: Using a weak base (K₂CO₃) typically favors alkylation at N1 (sterically less hindered than N2 adjacent to the cyclobutyl).

-

Regioisomer Confirmation: Always verify regioisomers using 2D NMR (NOESY), as the N1 and N2 isomers often have distinct chromatographic profiles.

References

-

Synthesis of 3,5-Disubstituted 1,2,4-Triazoles: Castanedo, G. M., et al.[2][3] "Rapid and Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." Journal of Organic Chemistry, 2011.

-

Sandmeyer Reaction on Triazoles: Gao, M., et al. "Synthesis and Characterization of Palladium Complexes with Protic 1,2,4-Triazole-Derived N-Heterocyclic Carbenes." Molecules, 2023.[4] (Describes conversion of 3-amino-triazole to 3-bromo-triazole).

-

Tautomerism of 1,2,4-Triazoles: Alkorta, I., et al. "Tautomerism in 1,2,4-Triazoles and Their Derivatives." Journal of Physical Chemistry A, 2002.

-

Chemical Properties & Safety (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole

Technical Whitepaper: Structural Elucidation of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole via NMR Spectroscopy

Executive Summary & Structural Context

5-bromo-3-cyclobutyl-1H-1,2,4-triazole is a critical pharmacophore scaffold, often utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands. Its structural characterization presents unique challenges due to the dynamic tautomerism of the triazole ring and the conformational puckering of the cyclobutyl substituent.

This guide provides a definitive framework for interpreting the 1H and 13C NMR spectra of this molecule. It synthesizes empirical data from analogous heterocycles with theoretical chemical shift calculations to provide a robust reference for identification and purity assessment.

Structural Dynamics & Numbering

Before analyzing spectral data, one must define the tautomeric state. In solution (DMSO-d6 or CDCl3), 1,2,4-triazoles exist in a rapid equilibrium between the 1H, 2H, and 4H forms. For 3,5-disubstituted triazoles, the 1H-tautomer is generally the predominant species, but the exchange rate is often fast on the NMR timescale, leading to broad NH signals.

Figure 1: Structural Numbering and Tautomeric Equilibrium

Caption: The 1H-1,2,4-triazole core showing the standard numbering scheme. Note that in solution, the proton on N1 may rapidly exchange with N2/N4.

1H NMR Spectral Analysis

The 1H NMR spectrum of this molecule is characterized by a distinct lack of aromatic protons (due to full substitution) and a complex aliphatic region corresponding to the cyclobutyl group.

The "Silent" Aromatic Region

Unlike unsubstituted triazoles which show signals near 8.0 ppm, this molecule has no C-H bonds on the heterocyclic ring.

-

Diagnostic Value: The absence of singlets between 7.5–8.5 ppm confirms full substitution at positions 3 and 5.

The Exchangeable Proton (NH)

-

Chemical Shift:

13.0 – 14.5 ppm (Broad singlet). -

Solvent Dependency:

-

DMSO-d6: Usually visible as a broad hump.

-

CDCl3: Often invisible due to rapid exchange or extreme broadening, unless the sample is dry and concentrated.

-

-

Validation: Addition of D2O will cause this signal to disappear immediately.

The Cyclobutyl Signature

The cyclobutyl group is not planar; it exists in a "puckered" conformation, creating complex magnetic environments for the methylene protons.

| Position | Multiplicity | Shift ( | Integration | Mechanistic Insight |

| Methine (CH) | Quintet-like multiplet | 3.45 – 3.65 | 1H | Deshielded by the aromatic triazole ring (alpha-effect). |

| Multiplet | 2.25 – 2.45 | 2H | Protons on C2/C4 of the cyclobutyl ring. | |

| Multiplet | 2.15 – 2.30 | 2H | Diastereotopic partners to the above, split by puckering. | |

| Multiplet | 1.90 – 2.10 | 1H | Distal proton (facing away from ring). | |

| Multiplet | 1.80 – 1.95 | 1H | Distal proton (facing toward ring). |

> Note: In lower field instruments (300/400 MHz), the cyclobutyl methylenes often overlap into a continuous multiplet band from 1.8 to 2.5 ppm.

13C NMR Spectral Analysis

The 13C spectrum is the most definitive tool for confirming the regiochemistry of the bromine and cyclobutyl groups.

Quaternary Carbon Differentiation

The two carbons in the triazole ring are chemically distinct.

-

C3 (attached to Cyclobutyl):

165.0 – 168.0 ppm .-

Reasoning: This carbon is deshielded by the adjacent Nitrogen atoms and the alkyl group. It has significant C=N double bond character.

-

-

C5 (attached to Bromine):

138.0 – 144.0 ppm .-

Reasoning: While electronegative, Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling) that often shields the attached carbon relative to a chlorine or oxygen substituent. This places C5 significantly upfield of C3.

-

Cyclobutyl Carbon Signals

-

Methine (CH-Triazole):

30.0 – 33.0 ppm. -

Methylenes (CH2):

25.0 – 28.0 ppm (often appearing as two peaks if puckering is resolved, or one broad peak).

Figure 2: NMR Assignment Logic Flow

Caption: Decision tree for confirming the structure based on spectral features.

Experimental Protocols

To ensure reproducible data, specifically regarding the NH proton and resolution of the cyclobutyl multiplets, follow this protocol.

Sample Preparation

-

Solvent Choice: DMSO-d6 is the gold standard for this compound.

-

Why? It disrupts intermolecular H-bonding, sharpening the signals, and slows the proton exchange rate, making the NH peak visible. CDCl3 is acceptable for 13C but poor for 1H NH detection.

-

-

Concentration:

-

1H NMR: 5–10 mg in 0.6 mL solvent.

-

13C NMR: >20 mg in 0.6 mL solvent (essential for detecting the quaternary C-Br carbon, which has long relaxation times).

-

-

Water Removal: Ensure the sample is dry. Traces of water in DMSO will appear at 3.33 ppm, potentially obscuring the Cyclobutyl methine proton (~3.5 ppm).

Acquisition Parameters

-

Pulse Angle: 30° (to prevent saturation of quaternary carbons).

-

Relaxation Delay (D1): Set to 2–3 seconds for 13C experiments. The C-Br carbon relaxes slowly; insufficient delay will result in low signal-to-noise for this specific peak.

-

Scans: Minimum 512 scans for 13C to resolve the quaternary peaks clearly from baseline noise.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for tautomeric equilibrium data in 1,2,4-triazoles).

-

Dolensky, B., et al. (2002). "NMR study of tautomerism in 3(5)-substituted 1,2,4-triazoles." Magnetic Resonance in Chemistry, 40(12), 781-786. (Foundational work on triazole NH exchange and chemical shifts).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.

Technical Guide: Mass Spectrometry Analysis of 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole

Executive Summary

This technical guide details the mass spectrometric characterization of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (CAS: 1256790-25-8). As a halogenated heterocyclic scaffold, this molecule serves as a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors (e.g., JAK/STAT pathways) and agrochemicals.

The analysis of this compound presents unique challenges due to the competing fragmentation pathways of the strained cyclobutyl ring and the stable 1,2,4-triazole core, complicated by the isotopic signature of bromine. This guide provides a self-validating analytical workflow, focusing on Electrospray Ionization (ESI) behavior, isotopic pattern recognition, and collision-induced dissociation (CID) pathways.

Physicochemical Context & Isotopic Signature[1][2][3]

Before initiating method development, the analyst must ground the interpretation in the molecule's fundamental properties. The presence of bromine provides a high-confidence diagnostic filter.

Fundamental Properties

| Property | Value | Notes |

| Formula | High nitrogen content implies good ESI(+) response. | |

| Monoisotopic Mass | 200.9902 Da ( | Base peak for calculation. |

| Molecular Weight | 202.05 g/mol | Average weight. |

| pKa (Calc) | ~8.5 (Triazole) | Basic; readily protonates in acidic mobile phases. |

| LogP | ~1.8 | Moderately lipophilic; suitable for Reverse Phase LC. |

The Bromine Isotope Rule

The most distinct feature in the MS1 spectrum is the bromine isotope pattern. Unlike chlorine (3:1 ratio), bromine naturally exists as

-

Diagnostic Check: The molecular ion cluster must appear as a "doublet" separated by 2 Da with nearly equal intensity.

- : m/z 202.0

- : m/z 204.0

Critical Validation Step: If your spectrum shows a 202/204 ratio significantly deviating from 1:1 (e.g., 3:1 or 10:1), the sample is likely contaminated with a non-brominated impurity or a chlorinated analog.

Analytical Method Development

Ionization Source: ESI vs. APCI

While Atmospheric Pressure Chemical Ionization (APCI) is often used for neutral heterocycles, Electrospray Ionization (ESI) in positive mode (

-

Source Conditions:

-

Gas Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation of the bromine bond).

-

Capillary Voltage: 3.5 kV.

-

Fragmentor Voltage: Keep low (80-100V) to preserve the

parent ion, as the cyclobutyl ring is prone to in-source fragmentation.

-

Chromatographic Separation

The cyclobutyl group adds lipophilicity to the polar triazole core, making C18 columns ideal.

-

Stationary Phase: C18 (End-capped to reduce peak tailing from basic nitrogens).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Promotes protonation).

-

B: Acetonitrile (preferred over Methanol for sharper peak shape with halogenated species).

-

Fragmentation Analysis (MS/MS)

This section details the Collision-Induced Dissociation (CID) pathways. The fragmentation logic is governed by the stability of the aromatic triazole ring versus the strain of the cyclobutyl ring and the lability of the C-Br bond.

Fragmentation Pathways Diagram

The following Graphviz diagram illustrates the logical flow of fragmentation from the parent ion.

Figure 1: Proposed fragmentation tree for 5-bromo-3-cyclobutyl-1H-1,2,4-triazole under ESI-MS/MS conditions.

Detailed Mechanism

Pathway A: Cyclobutyl Ring Strain Relief (Loss of 28 Da)

The cyclobutyl ring is highly strained (~26 kcal/mol). Upon collisional activation, a retro-2+2 cycloaddition mechanism is common, ejecting an ethylene molecule (

-

Transition:

. -

Significance: Retention of the bromine isotope pattern in the fragment (174/176 doublet) confirms the loss occurred at the alkyl group, not the halogen.

Pathway B: Triazole Ring Cleavage (Loss of 27 Da)

1,2,4-triazoles typically undergo Retro-Diels-Alder (RDA) type cleavage or simple bond scission losing HCN.

-

Transition:

. -

Differentiation: High-resolution MS (HRMS) is required to distinguish Pathway A (Loss of

= 28.0313 Da) from Pathway B (Loss of

Pathway C: Halogen Elimination

-

Loss of HBr (Neutral Loss): Common in even-electron ions (

). Results in a peak at m/z 122.[1] This peak will not show the bromine doublet. -

Loss of Br (Radical): Less common in ESI but possible at high collision energies, yielding m/z 123.

Impurity Profiling & Quality Control

In a drug development context, identifying synthesis byproducts is as critical as confirming the target.

| Impurity Type | Origin | MS Signature |

| Debrominated Analog | Over-reduction during synthesis. | m/z 124 . Single peak (no isotope doublet). |

| Regioisomer (1,2,3-Triazole) | Non-selective cycloaddition. | Same mass (202/204). Requires chromatographic separation (Isomers usually have different retention times on C18). |

| Dimerization | High concentration aggregation. | m/z 403/405/407 . A "triplet" isotope pattern (1:2:1) indicates two bromines. |

Validated Experimental Protocol (SOP)

This Self-Validating Protocol ensures reproducibility across different instruments.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1000 ppm).

-

Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Acetonitrile.

-

Filtration: 0.22 µm PTFE filter (Nylon may bind triazoles).

LC-MS/MS Acquisition

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm) or equivalent.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar impurities).

-

1-5 min: 5%

95% B. -

5-7 min: 95% B (Wash).

-

-

MS Scan Mode:

-

Full Scan (MS1): m/z 100 – 500 (Profile mode to verify isotope shapes).

-

Product Ion Scan (MS2): Precursor 202.0. Collision Energy (CE) ramp: 10, 20, 40 eV.

-

Data Analysis Workflow Diagram

Figure 2: Step-by-step decision tree for data validation.

References

-

BenchChem. (2025).[2] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Retrieved from

-

EPA. (2024). Mefentrifluconazole Degradate 1,2,4-triazole Analysis Method. Environmental Protection Agency. Retrieved from

-

ResearchGate. (2023). ESI-MS fragmentation pathways of 1,2,4-triazole-3-thiones. Retrieved from

-

Doc Brown's Chemistry. (2024). Mass spectrum and fragmentation of cyclobutane. Retrieved from

-

Miami University. (2024). Mass Spectrometry: Fragmentation of Alkyl Halides. Retrieved from

-

National Institutes of Health (NIH). (2023). Differentiation between Isomeric 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from

Sources

Theoretical and Computational Profiling of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

Topic: Theoretical and Computational Studies of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

A Strategic Scaffold for Fragment-Based Drug Design

Executive Summary

The molecule 5-bromo-3-cyclobutyl-1H-1,2,4-triazole represents a high-value pharmacophore scaffold. It uniquely combines a halogen handle (5-Br) for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), a sterically distinct lipophilic moiety (3-cyclobutyl), and the bio-privileged 1,2,4-triazole core.

This technical guide outlines the theoretical framework for characterizing this molecule. It synthesizes Density Functional Theory (DFT) protocols, electronic structure analysis, and predictive molecular docking to validate the scaffold's utility in antimicrobial and anticancer drug discovery.

Computational Methodology: The "In Silico" Engine

To ensure reproducibility and accuracy, the following computational workflow is established as the standard for analyzing this scaffold.

Density Functional Theory (DFT) Setup

All quantum chemical calculations are grounded in the Gaussian software suite environment, utilizing the B3LYP hybrid functional.

-

Optimization & Frequencies: B3LYP/6-311++G(d,p)

-

Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich bromine atom and the lone pairs on the triazole nitrogens.

-

-

Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: DMSO and Water (to simulate physiological and stock solution environments).

-

-

Vibrational Analysis: No imaginary frequencies (NIMAG=0) to confirm a true potential energy surface (PES) minimum.

Molecular Docking Protocol

-

Software: AutoDock Vina / PyRx.

-

Grid Box: Centered on the active site of target proteins (e.g., S. aureus DNA Gyrase or CYP450 Aromatase) with a 25x25x25 Å dimension.

-

Exhaustiveness: Set to 8–12 to ensure convergence of the conformational search.

Structural Dynamics & Tautomerism

The 1,2,4-triazole ring is amphoteric and subject to annular tautomerism. Determining the most stable tautomer is a prerequisite for any docking study, as the hydrogen bond donor/acceptor profile changes drastically between forms.

Tautomeric Equilibrium Analysis

Theoretical studies confirm that the 1H-tautomer is generally the global minimum in the gas phase and polar solvents, stabilized by aromaticity and minimized lone-pair repulsion.

-

1H-Form: Proton on N1. (Global Minimum,

kcal/mol) -

2H-Form: Proton on N2. (Less stable,

kcal/mol) -

4H-Form: Proton on N4. (Least stable,

kcal/mol)

Implication: Drug design efforts should utilize the 1H-tautomer as the starting ligand geometry.

Cyclobutyl Conformation

The cyclobutyl ring is not planar; it adopts a "puckered" butterfly conformation to relieve torsional strain (eclipsing interactions). DFT optimization reveals a puckering angle of approximately 28–30° , which significantly impacts the hydrodynamic volume of the molecule.

Visualization: Computational Workflow

Figure 1: Comprehensive computational workflow for characterizing triazole derivatives, moving from quantum mechanical optimization to predictive biological interaction.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the triazole ring and the bromine lone pairs. It represents the electron-donating capacity.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the triazole ring and the cyclobutyl-proximal carbons.

-

Energy Gap (

): A smaller gap implies higher chemical reactivity and "softness," often correlating with higher biological activity. For this molecule, the gap is typically calculated around 4.5 - 5.2 eV , suggesting moderate stability suitable for oral drug candidates.

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions.

-

Red Regions (Negative Potential): Concentrated on the N2 and N4 atoms of the triazole ring. These are the primary sites for hydrogen bond acceptance or metal coordination (e.g., in heme-iron binding).

-

Blue Regions (Positive Potential): Concentrated on the NH proton (N1) and the cyclobutyl protons. The NH group acts as a hydrogen bond donor.

Predictive Spectroscopy Data

To assist in the experimental verification of synthesized derivatives, the following theoretical spectroscopic data is generated (scaled by 0.961 for B3LYP).

| Spectroscopic Method | Predicted Signal | Assignment |

| IR (Vibrational) | 3450 cm⁻¹ | N-H Stretching (Sharp) |

| 1610 cm⁻¹ | C=N Stretching (Triazole Ring) | |

| 680 cm⁻¹ | C-Br Stretching | |

| ¹H NMR (DMSO-d₆) | ~13.5 ppm | Triazole N-H (Broad singlet) |

| ~3.4 ppm | Cyclobutyl Methine (Multiplet) | |

| ~1.8 - 2.4 ppm | Cyclobutyl Methylene (Multiplets) | |

| ¹³C NMR | ~155 ppm | C3 (Triazole-Cyclobutyl) |

| ~142 ppm | C5 (Triazole-Br) | |

| ~32 ppm | Cyclobutyl Methine |

Case Study: Molecular Docking Potential

1,2,4-triazoles are well-documented inhibitors of Lanosterol 14α-demethylase (CYP51) (antifungal) and Aromatase (CYP19) (anticancer).

Docking Hypothesis

The 5-bromo substituent provides a hydrophobic contact point, while the 3-cyclobutyl group fills hydrophobic pockets in the active site, potentially increasing binding affinity compared to a simple methyl or ethyl group.

-

Target: Human Placental Aromatase (PDB ID: 3EQM).[2]

-

Interaction Mode:

-

Coordination: The N4 nitrogen of the triazole coordinates with the Heme Iron (

). -

Hydrophobic: The cyclobutyl ring interacts with residues Val370 and Leu477 .

-

Halogen Bond: The Bromine atom may engage in halogen bonding with backbone carbonyls, a specific interaction often overlooked in classical pharmacophores.

-

References

-

Gaussian 09/16 Methodology: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Triazole DFT Studies: Al-Wahaibi, L. H., et al. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4-Triazole. Biointerface Research in Applied Chemistry. Link

-

Anticancer Triazole Docking: Hojati, A., et al. (2022).[2] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Link

-

Tautomerism in Triazoles: Alkorta, I., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link

-

PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole. Link

Sources

Technical Whitepaper: 5-Bromo-1,2,4-Triazole Derivatives

Strategic Scaffolds for Medicinal Chemistry and Material Science

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in modern drug discovery, serving as a robust pharmacophore in antifungal, anticancer, and antiviral therapeutics.[1][2][3] Within this class, 5-bromo-1,2,4-triazole derivatives represent a critical sub-category. The bromine substituent functions not merely as a structural appendage but as a versatile "chemical handle," enabling high-precision functionalization via palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (

This technical guide analyzes the structural dynamics, synthetic pathways, and reactivity profiles of 5-bromo-1,2,4-triazoles. It is designed for medicinal chemists seeking to exploit this scaffold for structure-activity relationship (SAR) optimization.

Structural Significance & Tautomeric Dynamics[4][5][6]

The utility of 5-bromo-1,2,4-triazole stems from its unique electronic properties and tautomeric behavior.[4] Unlike standard aromatic rings, the electron-deficient nature of the triazole ring renders the carbon-bromine bond highly activated.

Tautomeric Equilibrium

In its unsubstituted form, the triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. For bromo-derivatives, this equilibrium dictates reactivity.

-

1H-Tautomer: The most stable form in solution. Positions 3 and 5 are chemically equivalent due to rapid proton transfer unless the nitrogen is substituted.

-

Regioselectivity: N-alkylation locks the tautomer, distinguishing the C3 and C5 positions. The C5 position (adjacent to the alkylated nitrogen) becomes significantly more electrophilic, facilitating targeted substitution.[4]

Critical Insight: In drug design, the dipole moment (approx. 3.27 D) and hydrogen-bonding capacity of the triazole ring mimic peptide bonds, making it an excellent bioisostere for amide groups.

Synthetic Strategies

The synthesis of 5-bromo-1,2,4-triazole derivatives requires navigating regioselectivity challenges. The two primary routes are Direct Bromination of the parent heterocycle and Cyclization of acyclic precursors.

DOT Diagram: Synthetic Pathways

The following diagram outlines the logical flow from precursors to functionalized derivatives.

Caption: Synthetic workflow for generating regioselective bromo-triazole scaffolds.

Reactivity Profile & Functionalization[4][7]

The 5-bromo-1,2,4-triazole moiety is a "spring-loaded" electrophile. Its reactivity is dominated by two mechanisms:

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the gold standard for C-C bond formation.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is faster at the C5 position of 1-substituted triazoles due to the lower electron density adjacent to the pyridinic nitrogen.

-

Catalyst Choice:

is preferred over

B. Nucleophilic Aromatic Substitution (

)

The electron-poor triazole ring activates the C-Br bond towards nucleophiles (amines, thiols, alkoxides).

-

Causality: The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atoms, allowing displacement of the bromide under milder conditions than typical aryl halides.

DOT Diagram: Reactivity Landscape

Caption: Divergent synthesis capabilities starting from the 5-bromo core.

Medicinal Chemistry Applications

The 5-bromo derivative is rarely the final drug; it is the gateway to bioactive molecules.

Key Therapeutic Areas[2]

-

Antifungals: The triazole ring binds to the heme iron of fungal cytochrome P450 (lanosterol 14

-demethylase), blocking cell membrane synthesis. Derivatives synthesized via Suzuki coupling at the 5-position have shown potency against Candida albicans. -

Anticancer: 5-substituted triazoles act as aromatase inhibitors (e.g., Letrozole analogs) and kinase inhibitors. The nitrogen-rich ring facilitates hydrogen bonding in the ATP-binding pocket.

Comparative Activity Data (Representative)

Table 1: Biological activity of 5-substituted-1,2,4-triazole derivatives derived from bromo-precursors.

| Derivative (R-Group at C5) | Target | Activity ( | Mechanism Note |

| 4-Fluorophenyl | C. albicans | 0.12 µg/mL | High affinity for CYP51 heme iron. |

| Pyridin-4-yl | Aromatase | 15 nM | Mimics the natural substrate steroid ring. |

| Morpholino | EGFR Kinase | 450 nM | |

| Thiophene-2-yl | S. aureus | 2.5 µg/mL | Bioisosteric replacement improves lipophilicity. |

Detailed Experimental Protocols

These protocols are designed to be self-validating. The choice of reagents is justified by mechanistic requirements.

Protocol A: Synthesis of 3,5-Dibromo-1,2,4-triazole

Rationale: Direct bromination is the most atom-economical route. 3,5-dibromo is a versatile intermediate where one bromine can be selectively removed or substituted.

-

Reagents: 1,2,4-Triazole (10 mmol), Bromine (

, 22 mmol), Water (50 mL). -

Procedure:

-

Dissolve 1,2,4-triazole in water in a round-bottom flask. Why: Water acts as a solvent and heat sink for the exothermic reaction.

-

Add bromine dropwise over 30 minutes at

. Control: Maintain low temp to prevent over-oxidation or ring cleavage. -

Allow the mixture to warm to room temperature and stir for 4 hours. A solid precipitate will form.

-

Workup: Filter the solid. Recrystallize from ethanol/water (1:1).[5]

-

Validation: Melting point should be

.

-

Protocol B: Suzuki-Miyaura Coupling of 1-Methyl-5-bromo-1,2,4-triazole

Rationale: This protocol uses a specialized catalyst system to overcome the sluggish reactivity of heterocyclic halides.

-

Reagents:

-

1-Methyl-5-bromo-1,2,4-triazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Procedure:

-

Degassing (Critical): Charge the reaction vessel with solvent and bubble Nitrogen (

) for 15 minutes. Why: -

Add the triazole, boronic acid, base, and catalyst under a counter-flow of

. -

Heat to

for 12 hours. -

Workup: Cool to RT. Dilute with ethyl acetate, wash with brine. Dry organic layer over

. -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

-

Validation: Monitor disappearance of the starting bromide via TLC (

will change significantly upon arylation).

-

References

-

1,2,4-Triazole Derivatives in Medicine and Pharmacy. DergiPark. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Reactivity). Journal of Organic Chemistry. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PubMed Central. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole | 56616-96-7 | Benchchem [benchchem.com]

- 5. scispace.com [scispace.com]

Methodological & Application

5-bromo-3-cyclobutyl-1H-1,2,4-triazole as a building block for complex molecules

Application Note: 5-Bromo-3-Cyclobutyl-1H-1,2,4-Triazole in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (referred to herein as BC-Triazole ) as a high-value scaffold for drug discovery. The cyclobutyl motif—a bioisostere for isopropyl and tert-butyl groups—offers improved metabolic stability and favorable physicochemical properties (lower lipophilicity than acyclic alkanes, defined spatial projection). When fused with the 1,2,4-triazole core, it provides a versatile platform for developing kinase inhibitors, GPCR ligands, and anti-infectives. This note provides optimized protocols for regioselective alkylation and Palladium-catalyzed cross-coupling, addressing common challenges such as catalyst poisoning and tautomeric ambiguity.

Chemical Profile & Properties[1][2][3][4][5][6]

The utility of BC-Triazole lies in its dual functionality: the cyclobutyl group provides a metabolically robust hydrophobic anchor, while the bromine serves as a reactive handle for diversification.

| Property | Description | Impact on Protocol |

| Molecular Formula | C₆H₈BrN₃ | Low MW allows for fragment-based drug design (FBDD). |

| Tautomerism | 1H-, 2H-, 4H- equilibrium | Critical: The free NH is acidic (pKa ~10). It must be alkylated or protected before Pd-coupling to prevent catalyst poisoning. |

| Solubility | DMSO, MeOH, DMF | High solubility in polar aprotic solvents facilitates nucleophilic substitution. |

| Reactivity | C-Br Bond | Activated for Suzuki/Buchwald coupling, but less reactive than aryl bromides due to electron-rich triazole ring. |

| Sterics | Cyclobutyl (C3) vs Bromo (C5) | The cyclobutyl group exerts steric influence, directing alkylation regioselectivity away from itself (favoring N1/N2 differentiation). |

Strategic Workflow: From Scaffold to Lead

The diversification of BC-Triazole typically follows one of two pathways. Pathway A (Alkylation First) is recommended to lock the tautomer and prevent catalyst deactivation.

Figure 1: Recommended synthetic workflow. Alkylation prior to metal catalysis prevents formation of insoluble Pd-triazolate complexes.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install an R-group (e.g., benzyl, methyl, SEM) at the nitrogen atom. Challenge: 1,2,4-triazoles can alkylate at N1, N2, or N4. Mechanistic Insight: Alkylation generally favors the N1 position (distal to the most sterically hindering group) under thermodynamic control. However, the cyclobutyl group at C3 makes N1 and N2 sterically distinct.

-

N1-Alkylation: Places the R-group adjacent to the Bromine (C5).

-

N2-Alkylation: Places the R-group adjacent to the Cyclobutyl (C3).

-

Expert Tip: Using a mild base (K₂CO₃) in DMF often favors the N1 isomer (kinetic product) or mixtures separable by chromatography.

Procedure:

-

Dissolution: Dissolve BC-Triazole (1.0 equiv, 10 mmol) in anhydrous DMF (10 mL/g).

-

Base Addition: Add K₂CO₃ (1.5 equiv) and stir at Room Temperature (RT) for 15 min.

-

Electrophile: Dropwise add the alkyl halide (R-X, 1.1 equiv) (e.g., Benzyl bromide or Iodomethane).

-

Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS.

-

Note: You will likely observe two peaks with identical mass (N1 and N2 isomers).

-

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Identification: The N1 isomer (adjacent to Br) typically elutes later than the N2 isomer (adjacent to Cyclobutyl) on silica due to slight polarity differences, but NOE (Nuclear Overhauser Effect) NMR is required for definitive assignment.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To replace the C5-Bromine with an aryl/heteroaryl group. Prerequisite: Use the N-alkylated intermediate from Protocol A. Free NH triazoles react poorly.

Procedure:

-

Setup: In a microwave vial, combine:

-

N-alkylated BC-Triazole (1.0 equiv).

-

Aryl Boronic Acid (1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) – Selected for resistance to nitrogen chelation.

-

Base: 2M aq. Na₂CO₃ (3.0 equiv).

-

Solvent: Dioxane (or DME):Water (4:1 ratio).

-

-

Degassing: Sparge with Argon for 5 minutes. Cap the vial.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).

-

Workup: Filter through Celite. Dilute with EtOAc/Water. Extract organics.

-

Purification: Silica gel chromatography.

Structural Logic & Regioselectivity

Understanding the steric environment is crucial for predicting side reactions.

Figure 2: Steric map of the BC-Triazole scaffold. The cyclobutyl group at C3 discourages N2 alkylation, directing substitution toward N1.

Troubleshooting & Expert Insights

| Issue | Cause | Solution |

| Low Yield in Coupling | Catalyst poisoning by triazole nitrogens. | Ensure complete N-alkylation/protection before coupling. Switch to Pd(dppf)Cl₂ or XPhos Pd G2. |

| Inseparable Isomers | N1/N2 isomers have similar Rf. | Change solvent system to DCM/MeOH or use Preparative HPLC. |

| Debromination | Hydride source present or overheating. | Avoid alcoholic solvents (EtOH/iPrOH) in the coupling step; stick to Dioxane/Water or Toluene. |

| Starting Material Stalls | Electron-rich triazole ring deactivates C-Br bond. | Use electron-poor boronic acids or switch to Buchwald precatalysts (e.g., XPhos Pd G3) for difficult couplings. |

References

-

Structure & Properties: PubChem. 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole.[2] National Library of Medicine. Available at: [Link]

-

Triazole Medicinal Chemistry: Al-Masoudi, N. A., et al. 1,2,4-Triazole: A Review of Pharmacological Activities. ResearchGate. Available at: [Link]

-

Regioselective Alkylation: Wang, X., et al. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles (Analogous chemistry for 1,2,4-systems).[3] Organic Chemistry Portal. Available at: [Link]

-

Cyclobutyl in Drug Design: Ren, S., et al. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. PubMed.[2] Available at: [Link]

-

Palladium Catalysis on Triazoles: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Organometallics. Available at: [Link]

Sources

Application Note: Antifungal Screening Protocol for 5-bromo-3-cyclobutyl-1H-1,2,4-triazole

[1]

Executive Summary

This application note details a standardized protocol for the evaluation of 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (BCBT) as a potential antifungal agent. While the 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry—forming the core of blockbuster drugs like fluconazole and voriconazole—the addition of the cyclobutyl group (enhancing lipophilicity and steric novelty) and the bromine atom (offering halogen bonding capabilities and synthetic versatility) makes BCBT a compelling candidate for fragment-based screening.

This guide moves beyond generic instructions, providing a causally grounded workflow that integrates phenotypic screening (CLSI-compliant MIC determination) with mechanistic validation (ergosterol biosynthesis inhibition).

Experimental Logic & Rationale

The Target Scaffold

The efficacy of triazole antifungals hinges on their ability to bind the heme iron of lanosterol 14

-

Triazole Nitrogen (N4): Coordinates with the heme iron, blocking oxygen activation.

-

Cyclobutyl Moiety: Increases lipophilicity (

), potentially enhancing fungal cell wall penetration compared to smaller alkyl groups. -

Bromine Substituent: Acts as a bioisostere for methyl groups but introduces

-hole interactions (halogen bonding) that can increase affinity for the CYP51 hydrophobic pocket.

Screening Strategy

The protocol follows a "Phenotype-to-Mechanism" logic:

-

Primary Screen (MIC): Determine the Minimum Inhibitory Concentration using broth microdilution.[1] This confirms if the compound kills fungi.

-

Secondary Screen (MOA): Quantify ergosterol depletion. This confirms how the compound works (validating the triazole mechanism).

Primary Screening: MIC Determination (Broth Microdilution)

This protocol aligns with CLSI M27 (Yeasts) and M38 (Molds) standards but is optimized for early-stage chemical probes like BCBT.

Materials & Reagents

-

Test Compound: 5-bromo-3-cyclobutyl-1H-1,2,4-triazole (Purity >95%).

-

Comparator: Fluconazole (positive control).

-

Media: RPMI 1640 medium buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), pH 7.0.

-

Why MOPS? Azole activity is pH-dependent; unbuffered media can lead to false resistance signals due to fungal acidification.

-

-

Indicator: Resazurin (Alamar Blue) – optional for colorimetric endpoint enhancement.

-

Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

Compound Preparation

BCBT is hydrophobic. Proper solubilization is critical to prevent precipitation in the aqueous assay.

-

Stock Solution: Dissolve BCBT in 100% DMSO to a concentration of 1600 µg/mL .

-

Note: Vortex for 2 minutes. If the bromine substituent causes slow dissolution, sonicate for 30 seconds.

-

-

Intermediate Dilution: Dilute the stock 1:50 in RPMI 1640 to obtain 32 µg/mL (2% DMSO).

-

Final Test Range: 0.03 – 16 µg/mL (Final DMSO concentration <1%).

Assay Workflow (Step-by-Step)

Step 1: Plate Setup Use sterile, flat-bottom 96-well microtiter plates.

-

Columns 1-10: Serial 2-fold dilutions of BCBT (100 µL per well).

-

Column 11: Growth Control (Media + Inoculum + 1% DMSO).

-

Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

-

Yeasts: Pick 5 colonies from a 24h culture. Suspend in sterile saline. Adjust OD

to 0.5 McFarland standard ( -

Molds: Collect conidia from a 7-day culture using saline + 0.05% Tween 20. Count via hemocytometer. Adjust to

to

Step 3: Inoculation Add 100 µL of the diluted inoculum to wells in Columns 1-11.

-

Final Volume: 200 µL.

-

Final Compound Concentration: Halved from Step 1 (e.g., highest well is now 16 µg/mL).

Step 4: Incubation

-

Yeasts: 35°C for 24-48 hours (ambient air).

-

Molds: 35°C for 48-72 hours.

Step 5: Endpoint Determination Visual score: The MIC is the lowest concentration showing prominent inhibition (≥50% reduction in turbidity compared to growth control).

Workflow Visualization

Figure 1: High-throughput phenotypic screening workflow for BCBT.

Secondary Screening: Mechanism of Action (Ergosterol Quantitation)

If BCBT shows antifungal activity, it is mandatory to confirm it targets the ergosterol pathway (CYP51 inhibition). This protocol uses a Sterol Quantitation Method (SQM) via UV spectrophotometry.[2]

Principle

In the presence of a triazole, fungal cells accumulate methylated sterols (e.g., lanosterol) and deplete ergosterol.[3] This shifts the UV absorption spectrum. Ergosterol has a characteristic four-peak curve (262, 271, 281, 293 nm).

Protocol Steps

-

Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) containing BCBT at sub-MIC levels (e.g., MIC/2) and a solvent control. Incubate for 16h with shaking.

-

Harvest: Centrifuge at 2,500 rpm for 5 min. Wash pellets with sterile water. Record wet weight.

-

Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex for 1 min. Incubate at 85°C for 1 hour (water bath).

-

Safety Note: This step lyses the cells and releases sterols.

-

-

Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

-

Separation: Allow layers to separate (or centrifuge briefly). The sterols partition into the upper heptane layer.

-

Analysis: Transfer the heptane layer to a quartz cuvette. Scan absorbance from 240 nm to 300 nm.[2][4]

Interpretation

Calculate the % Ergosterol reduction relative to the control:

-

Positive Result: A reduction of >80% combined with the disappearance of the characteristic spectral peaks confirms CYP51 inhibition.

Mechanistic Pathway

Figure 2: Mechanism of Action. BCBT blocks CYP51, preventing the conversion of Lanosterol to Ergosterol.

Data Presentation & Analysis

Reporting MIC Results

Since BCBT is a novel compound, it has no established breakpoints. Data should be reported alongside the control.

| Compound | Organism | MIC Range (µg/mL) | Interpretation |

| BCBT | C. albicans | X.X - Y.Y | N/A (Experimental) |

| Fluconazole | C. albicans | 0.25 - 1.0 | Susceptible (CLSI M27) |

| BCBT | A. fumigatus | X.X - Y.Y | N/A (Experimental) |

| Voriconazole | A. fumigatus | 0.25 - 0.5 | Susceptible (CLSI M38) |

Structure-Activity Relationship (SAR) Note

When analyzing results, consider the Cyclobutyl effect :

-

If MIC is significantly lower than the methyl-analog (standard triazole), the cyclobutyl group is successfully engaging the hydrophobic access channel of CYP51.

-

If activity is lost, the bulk may be sterically clashing with the active site residues (e.g., Tyr118 in C. albicans).

Safety & Handling

-

5-bromo-3-cyclobutyl-1H-1,2,4-triazole: Treat as a potential irritant (H315, H319) and acute toxin (H302) until fully characterized.

-

Bromine moiety: Aryl/heteroaryl bromides can be reactive. Avoid strong bases during storage to prevent dehydrohalogenation.

-

Biologicals: All fungal isolates must be handled in a Biosafety Level 2 (BSL-2) cabinet.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-A4).[Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd Edition (M38-A3).[Link]

-

Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy.[1][6][7] [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84036935, 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole.[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Pharmacological Profiling of Novel Triazole Scaffolds

Abstract

The 1,2,3- and 1,2,4-triazole pharmacophores are critical scaffolds in modern medicinal chemistry, serving as bioisosteres for amide bonds and linkers in "click" chemistry. However, their specific physicochemical properties—often characterized by high lipophilicity and rigid planar structures—present unique challenges in biological assaying. This guide outlines a robust, standardized workflow for evaluating the antibacterial efficacy of novel triazole derivatives. Unlike generic protocols, this document addresses compound solubility issues, specific interference with optical density readings, and the necessity of determining selectivity indices early in the drug discovery pipeline.

Pre-Analytical Phase: Compound Handling & Solubility

The Challenge: Novel triazole derivatives frequently exhibit poor aqueous solubility, necessitating the use of organic co-solvents (typically DMSO). However, DMSO itself is bacteriostatic at concentrations >2-5%, which can yield false positives.

Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Concentration: Prepare a 10 mM or 10 mg/mL master stock.

-

Storage: Aliquot into amber glass vials (triazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

The "DMSO Limit" Rule

To ensure assay validity, the final concentration of DMSO in the bacterial culture well must not exceed 1% (v/v) for Gram-negative bacteria (e.g., E. coli) and 0.5% (v/v) for sensitive Gram-positive strains.

Expert Insight: If your compound precipitates upon dilution into the broth, do not filter sterilize the working solution, as this removes the active compound. Instead, proceed with the Resazurin-Modified Protocol (Section 2.2) which relies on metabolic activity rather than optical turbidity.

Core Protocol: MIC Determination (Broth Microdilution)

Standard: Adapted from CLSI M07-A10 [1].

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plates: 96-well, U-bottom polystyrene plates (untreated).

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Control Antibiotics: Ciprofloxacin (Gram-neg) and Vancomycin (Gram-pos).

Workflow Logic

Triazoles often form micro-crystals in aqueous media, interfering with standard OD600 absorbance readings. Therefore, this protocol utilizes a metabolic dye (Resazurin) which shifts from blue (non-fluorescent) to pink (highly fluorescent) in the presence of viable bacterial reductases.

Step-by-Step Procedure

-

Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB to reach a starting density of ~10^6 CFU/mL.

-

Plate Setup:

-

Cols 1-10: Serial 2-fold dilution of the Triazole compound (100 µL volume).

-

Col 11: Growth Control (Bacteria + Solvent only).

-

Col 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11. Final volume = 200 µL.

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout (The Critical Step):

Workflow Visualization

Figure 1: Resazurin-modified broth microdilution workflow for lipophilic triazole compounds.

Secondary Screen: Time-Kill Kinetics

Objective: Determine if the triazole is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is vital for triazoles, as many acting on DNA gyrase are bactericidal, while those acting as metabolic antimetabolites may be bacteriostatic.

Protocol

-

Setup: Prepare tubes with CAMHB containing the triazole at 1x MIC and 4x MIC . Include a growth control (no drug).[1]

-

Inoculation: Add bacteria (~10^6 CFU/mL) to all tubes.

-

Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in PBS and plate onto Agar. Count colonies after 24h.

-

Calculation:

-

Bactericidal:

reduction in CFU/mL relative to the initial inoculum. -

Bacteriostatic:

reduction.

-

Safety Profiling: Selectivity Index (SI)

The Challenge: Triazoles can disrupt eukaryotic membranes. A "potent" antibiotic is useless if it lyses human cells at the same concentration.

Hemolysis Assay (Rapid Screen)

-

Cells: Fresh human or sheep red blood cells (RBCs), washed 3x in PBS.

-

Treatment: Incubate 2% RBC suspension with triazole compounds (serial dilutions) for 1 hour at 37°C.

-

Controls:

-

Negative: PBS (0% Hemolysis).

-

Positive: 1% Triton X-100 (100% Hemolysis).

-

-

Readout: Centrifuge (1000 x g, 5 min). Measure supernatant absorbance at 540 nm.

-

Calculation:

HC50: Concentration causing 50% hemolysis.

Selectivity Index Calculation

The Selectivity Index (SI) is the ratio of toxicity to efficacy.

-

SI < 1: Toxic (Compound kills host cells before bacteria).

-

SI > 10: Promising therapeutic window.

Decision Logic for Lead Selection

Figure 2: Go/No-Go decision tree for triazole antibiotic development.

Data Presentation Standards

When reporting results, avoid vague terms like "active." Use the following table structure to allow direct comparison of potency and safety.

Table 1: Antibacterial Profile of Triazole Derivatives

| Compound ID | R-Group Subst. | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | HC50 (µg/mL) [RBCs] | Selectivity Index (SI) | Activity Type |

| TZ-01 | 4-Cl-Phenyl | 4.0 | >64 | 128 | 32.0 | Bacteriostatic |

| TZ-02 | 4-NO2-Phenyl | 0.5 | 2.0 | 8.0 | 4.0 | Bactericidal |

| Cipro (Ctrl) | N/A | 0.25 | 0.015 | >256 | >1000 | Bactericidal |

Note: SI is calculated based on S. aureus MIC in this example.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] CLSI.[3][6][7][8] [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Zhou, Z., & Ma, S. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity.[9] Frontiers in Chemistry, 11. [Link]

-

Mishra, R. K., et al. (2020). Antibacterial Activity Importance of 1, 2, 3-triazole and 1, 2, 4-triazole by Click Chemistry. ResearchGate. [Link]

-

Chen, Y., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27692. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. actascientific.com [actascientific.com]

- 9. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

developing kinase inhibitors with a 1,2,4-triazole scaffold

Application Note: Strategic Development of Kinase Inhibitors using the 1,2,4-Triazole Scaffold

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its planar geometry, capacity for multiple hydrogen-bonding interactions, and favorable physicochemical profile (logP, solubility) make it an ideal bioisostere for the purine ring of ATP. This application note provides a comprehensive guide for developing kinase inhibitors based on this scaffold, covering rational structure-based design, a robust synthetic protocol for 3,5-disubstituted-1,2,4-triazoles, and a validated TR-FRET biochemical assay for potency determination.

Rational Design: The Hinge Binder Strategy

The primary objective in Type I kinase inhibitor design is to anchor the molecule within the ATP-binding pocket, specifically targeting the "hinge region" connecting the N- and C-terminal lobes of the kinase.

Mechanistic Insight: The 1,2,4-triazole ring contains three nitrogen atoms.[1][2] In a typical binding mode, the nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while the NH at position 1 or 4 (depending on tautomerism) acts as a hydrogen bond donor. This "Acceptor-Donor" motif mimics the N1 and N6 of the adenine ring in ATP, allowing the inhibitor to form bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge residues.

Structure-Activity Relationship (SAR) Logic:

-

Positions 3 and 5: These are the primary vectors for diversity. One vector (e.g., Position 3) is typically an aromatic system designed to occupy the hydrophobic pocket behind the gatekeeper residue. The other vector (Position 5) often extends towards the solvent-front or the ribose-binding pocket to improve solubility and selectivity.

-

Tautomerism: The 1,2,4-triazole exists in dynamic equilibrium between 1H, 2H, and 4H tautomers. Substituents at positions 3 and 5 significantly influence the preferred tautomer, affecting binding affinity.

Figure 1: Strategic Design Workflow

Caption: Workflow for Structure-Based Drug Design (SBDD) utilizing the 1,2,4-triazole scaffold to target the kinase hinge region.

Synthetic Protocol: Construction of 3,5-Disubstituted-1,2,4-Triazoles

While several routes exist (e.g., Einhorn-Brunner), the cyclization of acyl hydrazides with imidates (Pinner synthesis variation) is selected here for its reliability, regiocontrol, and tolerance of diverse functional groups required for kinase inhibitors.

Reaction Principle: An aryl nitrile is converted to an imidate ester (Pinner salt), which then undergoes condensation with a carboxylic acid hydrazide. Thermal cyclization yields the 3,5-disubstituted 1,2,4-triazole.

Reagents:

-

Starting Material A: Aryl Nitrile (R1-CN)

-

Starting Material B: Carboxylic Acid Hydrazide (R2-CONHNH2)

-

Solvents: Methanol (anhydrous), Ethanol, DMF

-

Catalyst: Sodium methoxide (NaOMe) or Triethylamine (Et3N)

Step-by-Step Protocol:

-

Imidate Formation (Pinner Reaction):

-

Dissolve Aryl Nitrile (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Cool to 0°C under nitrogen atmosphere.

-

Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

-

Seal the vessel and stir at 4°C for 12–24 hours.

-

Validation: Monitor by TLC (disappearance of nitrile).

-

Precipitate the imidate hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.

-

-

Condensation & Cyclization:

-

Suspend the Imidate Salt (1.0 eq) in anhydrous ethanol.

-

Add Carboxylic Acid Hydrazide (1.0 eq) and Triethylamine (2.5 eq).

-

Stir at room temperature for 2 hours (formation of amidrazone intermediate).

-

Heat the mixture to reflux (80°C) for 6–12 hours to effect cyclization.

-

In-Process Control: LC-MS should show the mass of the product [M+H]+.

-

-

Work-up and Purification:

-

Evaporate solvent under reduced pressure.

-

Resuspend residue in ethyl acetate and wash with water (x2) and brine (x1).

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (SiO2) using a gradient of MeOH in DCM (0–10%). 1,2,4-triazoles are polar; ensure the gradient is sufficient to elute the product.

-

Biochemical Evaluation: TR-FRET Binding Assay

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.[3] Unlike coupled enzyme assays (e.g., ADP-Glo), binding assays (e.g., LanthaScreen™) measure the affinity (

Assay Principle: A Europium-labeled antibody (Eu-Ab) binds to the kinase (tagged with GST or His). A fluorescent "tracer" (ATP-competitive probe) binds to the kinase active site. When the tracer is bound, energy transfers from the Eu-Ab (Donor) to the Tracer (Acceptor), generating a high TR-FRET signal. An inhibitor displaces the tracer, reducing the signal.[4]

Figure 2: TR-FRET Assay Logic

Caption: Mechanism of TR-FRET competition assay. Inhibitor binding disrupts the Donor-Acceptor proximity.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

4X Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Ab (2 nM final) in Buffer A.

-

4X Tracer: Dilute Tracer (determined by

titration, typically 5–20 nM) in Buffer A. -

4X Compound: Serial dilution of the triazole inhibitor in DMSO (max 1% final DMSO).

-

-

Plate Setup (384-well Low Volume Black Plate):

-

Add 2.5 µL of 4X Compound (or DMSO control).

-

Add 2.5 µL of 4X Kinase/Antibody Mix.

-

Add 2.5 µL of 4X Tracer.

-

Add 2.5 µL of Buffer A (to bring volume to 10 µL).

-

-

Incubation & Measurement:

-

Centrifuge plate at 1000 rpm for 30 seconds.

-

Incubate at Room Temperature for 60 minutes (equilibrium).

-

Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

-

Excitation: 337 nm. Emission 1 (Donor): 620 nm. Emission 2 (Acceptor): 665 nm.

-

-

Data Analysis:

-

Calculate Ratio = (Emission 665 nm / Emission 620 nm) × 10,000.

-

Plot Ratio vs. log[Inhibitor].

-

Fit to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

-

Data Summary & Troubleshooting

Table 1: Hypothetical SAR Data for 3,5-Disubstituted-1,2,4-Triazoles

| Compound ID | R3 Substituent (Hinge/Gatekeeper) | R5 Substituent (Solvent Front) | Kinase IC50 (nM) | Solubility (µM) |

| TZ-001 | Phenyl | Methyl | 450 | >100 |

| TZ-002 | 3-Cl-Phenyl | Methyl | 85 | >100 |

| TZ-003 | 3-Cl-4-F-Phenyl | Piperazine-ethyl | 12 | 85 |

| TZ-004 | Pyridine-3-yl | Morpholine-ethyl | 150 | >100 |

Note: The introduction of a basic amine (TZ-003) at R5 often improves potency by interacting with specific acidic residues (e.g., Asp) while enhancing aqueous solubility.

Troubleshooting Guide:

-

Low Solubility: 1,2,4-triazoles can pack tightly in crystal lattices. If compounds crash out in the assay buffer, ensure the DMSO concentration is kept at 1% and consider adding 0.01% Triton X-100 to the buffer.

-

Assay Interference: If the test compound is fluorescent (common with extended conjugated systems), it may interfere with the TR-FRET acceptor channel. Run a "compound only" control without the Eu-Donor to check for auto-fluorescence.

-

Regioselectivity in Synthesis: If the Pinner method yields a mixture of isomers (rare but possible with complex hydrazides), verify the structure using 2D NMR (NOESY) to confirm the position of substituents relative to the triazole NH.

References

-

Structural Biology & Scaffold Utility

- Title: 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Kinase Inhibitors.

- Source: Journal of Medicinal Chemistry / NIH.

-

URL:[Link]

-

Synthetic Methodology

- Title: One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.

- Source: NIH / ACS Combin

-

URL:[Link]

-

Assay Protocol (TR-FRET)